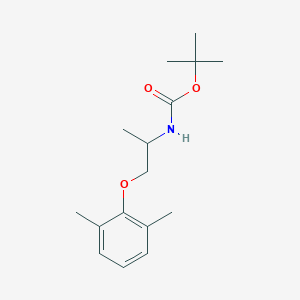

(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

Description

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

tert-butyl N-[1-(2,6-dimethylphenoxy)propan-2-yl]carbamate |

InChI |

InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18) |

InChI Key |

CDMSVSKVLSAQQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of (S)-1-(2,6-dimethylphenoxy)propan-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved in these interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed below (from and ) share key features with the target compound, such as the Boc-protected carbamate framework and aromatic or branched alkyl substituents. Their differences in substituent groups, stereochemistry, and functional moieties highlight variations in properties and applications.

Table 1: Structural and Similarity Comparison

| CAS No. | Compound Name | Structural Features | Similarity Score |

|---|---|---|---|

| 66605-58-1 | (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate | 4-Benzyloxyphenyl, 3-hydroxypropan-2-yl | 0.73 |

| 192725-45-4 | tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | 2,6-Dimethylphenoxy acetamido, diphenylhexane backbone | 0.69 |

| 139290-70-3 | (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | Methoxy(methyl)amino, oxo, phenylpropan-2-yl | 0.82 |

Key Observations:

Substituent Effects: The compound 66605-58-1 features a 4-benzyloxyphenyl group and a hydroxylated propan-2-yl chain, which may enhance polarity and hydrogen-bonding capacity compared to the target compound’s 2,6-dimethylphenoxy group . 139290-70-3 (highest similarity: 0.82) replaces the phenoxy group with a methoxy(methyl)amino-oxo moiety, introducing a polar, electron-withdrawing group that could alter reactivity or metabolic stability .

Functional Group Implications: Hydroxyl groups (e.g., in 66605-58-1) increase hydrophilicity but may reduce stability under acidic conditions compared to the target compound’s ether-linked phenoxy group.

Stereochemical Considerations :

- All analogs listed retain the (S)-configuration at critical chiral centers, preserving enantioselective interactions in biochemical systems.

Biological Activity

(S)-tert-Butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate, a compound with the molecular formula C16H25NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 279.38 g/mol

- CAS Number : 2177264-34-3

- Structure : Characterized by a tert-butyl carbamate group attached to a propan-2-yl chain linked to a 2,6-dimethylphenoxy moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is hypothesized to function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the dimethylphenoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that (S)-tert-butyl carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. This activity is significant for conditions like rheumatoid arthritis and other inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that (S)-tert-butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that (S)-tert-butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.4 |

| MCF7 (Breast Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. The study measured levels of TNF-alpha and IL-6 in serum samples, showing a decrease post-treatment.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 100 | 150 |

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that (S)-tert-butyl (1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has favorable absorption characteristics with a half-life conducive for therapeutic use. Toxicological assessments reveal a low toxicity profile at therapeutic doses, with no significant adverse effects noted in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.